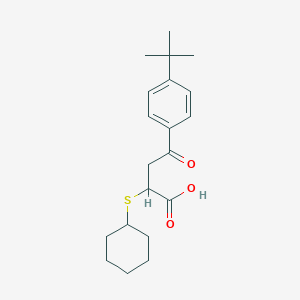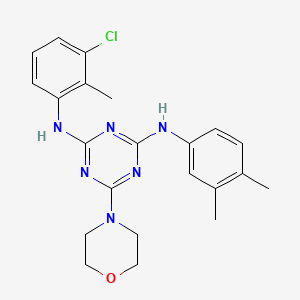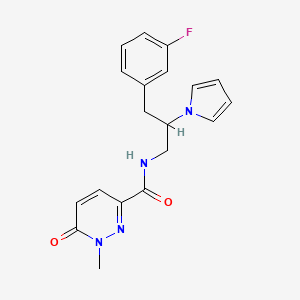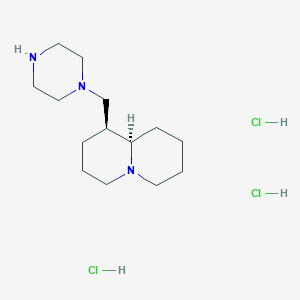![molecular formula C20H21N5O3 B2882338 6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876669-73-7](/img/no-structure.png)
6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
カタログ番号:
B2882338
CAS番号:
876669-73-7
分子量:
379.42
InChIキー:
STVYVDHKFUAVAQ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such complex molecules usually involves multiple steps and various types of chemical reactions. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and MS. These techniques provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the imidazole ring is a part of many biologically active molecules and is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of its functional groups. These might include properties like boiling point, melting point, solubility, and reactivity .科学的研究の応用
Synthesis and Chemical Properties
- Mesoionic Imidazo[1,2-c]-pyrimidine-2,7-diones Synthesis : Analogous compounds to purine-2,8-dione, such as mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, were synthesized from 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982).
Pharmacological Studies
- Imidazo[2,1-f]purine-2,4-dione Derivatives Synthesis and Evaluation : A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated as potent 5-HT(1A) receptor ligands. Preliminary studies indicated potential anxiolytic-like and antidepressant activities in these compounds (Zagórska et al., 2009).
Structure-Activity Relationships
- Novel Arylpiperazinylalkyl Purine Derivatives : A series of arylpiperazinylalkyl purine derivatives were synthesized and tested for their affinity towards serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus generally had higher affinity values than corresponding purine-2,4,8-trione compounds, indicating a spectrum of receptor activities based on structural variations (Zagórska et al., 2015).
Biological Activity Studies
- Antiviral and Antihypertensive Activities of 7,8-Polymethylenepurine Derivatives : The synthesis of 7,8-polymethylenepurine derivatives revealed their potential as precursors for compounds with antiviral and antihypertensive activities (Nilov et al., 1995).
- Receptor Affinity and Inhibitory Potencies : Octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines were evaluated for serotonin and dopamine receptors and phosphodiesterases - PDE4B1 and PDE10A. The structural features responsible for receptor and enzyme activity were identified (Zagórska et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione' involves the condensation of 2-amino-4,7-dimethylpurine-6(1H)-one with 2-ethylbenzaldehyde followed by the reaction of the resulting imine with 2-oxopropylamine. The resulting intermediate is then cyclized to form the final product.", "Starting Materials": [ "2-amino-4,7-dimethylpurine-6(1H)-one", "2-ethylbenzaldehyde", "2-oxopropylamine" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,7-dimethylpurine-6(1H)-one with 2-ethylbenzaldehyde in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Reaction of the imine intermediate with 2-oxopropylamine to form the corresponding imine.", "Step 3: Cyclization of the imine intermediate to form the final product, 6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione." ] } | |
CAS番号 |
876669-73-7 |
分子式 |
C20H21N5O3 |
分子量 |
379.42 |
IUPAC名 |
6-(2-ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H21N5O3/c1-5-14-8-6-7-9-15(14)25-12(2)10-23-16-17(21-19(23)25)22(4)20(28)24(18(16)27)11-13(3)26/h6-10H,5,11H2,1-4H3 |
InChIキー |
STVYVDHKFUAVAQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-(4-(Tert-butyl)phenyl)-2-(cyclohexylsulfanyl)-4-oxobu...
Cat. No.: B2882255
CAS No.: 301193-85-1
2-(5-cyano-1H-indol-1-yl)acetamide
Cat. No.: B2882256
CAS No.: 1878282-68-8
8-(4-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazas...
Cat. No.: B2882257
CAS No.: 1189471-63-3
8-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-dioxa-8-a...
Cat. No.: B2882259
CAS No.: 1281683-42-8




![8-(4-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2882257.png)
![8-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2882259.png)


![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882265.png)
![N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2882268.png)


![(4-[(2-Fluorophenyl)methoxy]phenyl)methanol](/img/structure/B2882272.png)
![1,3-dimethyl-6-{4-[(4-methylphenyl)acetyl]-1,4-diazepan-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882273.png)


